molecular formula C9H8BrCl B122023 5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS No. 158330-91-7

5-Bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No. B122023
M. Wt: 231.51 g/mol
InChI Key: BPOKNBVVGMFTRB-UHFFFAOYSA-N
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Patent
US05338740

Procedure details

To a solution of 5-bromo-indan-1-ol (2.0 grams, 9.38 mmol) and pyridine (1.6 mL, 20 mmol)in CH2Cl2 (20 mL) at 0° C. was added thionyl chloride (2.2 grams, 1.30 mL, 18.7 mmol). The reaction mixture was allowed to warm slowly to room temperature. After 1 hour, the reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (10 mL) and diluted with CH2Cl2 (100 mL). The organic layer was separated and washed with saturated NaHCO3 (1×25 mL) and saturated aqueous NaCl (1×25 mL), dried over magnesium sulfate (MgSO4) and concentrated in vacuo to give a yellow oil. 1H NMR (250 MHz, CDCl3): d 7.4 (s, 1 H), 7.36 (d, 1 H), 7.20 (d, 1 H), 5.35 (dd, 1 H), 3.15 (m), 2.84 (m), 2.55 (m), 1.83 (m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7](O)[CH2:6][CH2:5]2.N1C=CC=CC=1.S(Cl)([Cl:20])=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([Cl:20])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)O
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3 (10 mL)
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 (1×25 mL) and saturated aqueous NaCl (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C2CCC(C2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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